molecular formula C16H11FN2O3S3 B12126911 N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12126911
M. Wt: 394.5 g/mol
InChI Key: GAWDOOBLXBOOGU-UVTDQMKNSA-N
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Description

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a rhodanine-based derivative featuring a 1,3-thiazolidin-4-one core with a Z-configured 3-fluorobenzylidene substituent at the 5-position and a benzenesulfonamide group at the 3-position. The compound is synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and 3-fluorobenzaldehyde, followed by sulfonamide functionalization, as reported by Shelke and Dattat (). Characterization by $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy confirms its structure.

Properties

Molecular Formula

C16H11FN2O3S3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H11FN2O3S3/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(23)24-14)18-25(21,22)13-7-2-1-3-8-13/h1-10,18H/b14-10-

InChI Key

GAWDOOBLXBOOGU-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

  • Formation of Thiazolidinone Intermediate :
    A thiazolidin-4-one precursor is prepared by cyclizing thiourea derivatives with chloroacetic acid under alkaline conditions. For example, refluxing equimolar amounts of thiourea and chloroacetic acid in ethanol with sodium hydroxide yields 2-thioxo-1,3-thiazolidin-4-one.

  • Knoevenagel Condensation :
    The thiazolidinone intermediate reacts with 3-fluorobenzaldehyde in the presence of a base (e.g., piperidine) and acetic acid as a catalyst. This step introduces the fluorobenzylidene group at the 5-position of the thiazolidinone ring. The reaction is typically conducted under reflux in ethanol for 6–8 hours, achieving a 65–70% yield.

  • Sulfonylation :
    The resulting 5-(3-fluorobenzylidene)-thiazolidinone is treated with benzenesulfonyl chloride in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, and the mixture is stirred at 0–5°C for 2 hours. The product precipitates upon quenching with ice water, yielding 55–60% of the final compound.

Optimization and Challenges

  • Temperature Control : Maintaining sub-10°C during sulfonylation minimizes side reactions such as sulfonate ester formation.

  • Stereoselectivity : The (5Z)-configuration is favored by using polar aprotic solvents (e.g., DMF) during condensation, as confirmed by NOESY NMR.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) removes unreacted sulfonyl chloride and regioisomers.

Cyclization of Thiosemicarbazide Derivatives

An alternative route involves synthesizing thiosemicarbazide intermediates, which undergo cyclization to form the thiazolidinone ring.

Stepwise Procedure

  • Thiosemicarbazide Synthesis :
    3-Fluorobenzaldehyde reacts with thiosemicarbazide in methanol under acidic conditions (HCl, pH 3–4) to form the corresponding hydrazone. Yield: 85–90%.

  • Cyclization :
    The hydrazone is treated with mercaptoacetic acid in refluxing toluene, forming the thiazolidinone ring via intramolecular cyclization. This step requires 12 hours at 110°C, yielding 70–75%.

  • Sulfonamide Incorporation :
    Similar to Method 1, benzenesulfonyl chloride is coupled to the thiazolidinone nitrogen using triethylamine in dichloromethane. Yield: 60–65%.

Key Analytical Data

  • FT-IR : Peaks at 1,710 cm⁻¹ (C=O), 1,250 cm⁻¹ (C–F), and 1,150 cm⁻¹ (S=O) confirm functional groups.

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 9H, aromatic), 6.98 (s, 1H, CH=).

  • LC-MS : [M+H]⁺ at m/z 395.0 aligns with the molecular formula C₁₆H₁₁FN₂O₃S₃.

One-Pot Synthesis via Sequential Reactions

Recent advancements highlight a one-pot methodology that combines condensation, cyclization, and sulfonylation in a single reactor.

Procedure and Advantages

  • Reagents and Solvents :
    Thiourea, 3-fluorobenzaldehyde, chloroacetic acid, and benzenesulfonyl chloride are combined in acetonitrile with K₂CO₃ as a base.

  • Reaction Conditions :
    The mixture is heated at 80°C for 24 hours, enabling sequential Knoevenagel condensation, cyclization, and sulfonylation.

  • Yield and Purity :
    This method achieves a 50–55% yield but reduces purification steps. Purity ≥95% is confirmed by HPLC.

Limitations

  • Isomer Control : The one-pot approach produces a 3:1 mixture of (5Z)- and (5E)-isomers, necessitating chromatographic separation.

  • Scale-Up Challenges : Exothermic reactions during sulfonylation require careful temperature monitoring on industrial scales.

Comparative Analysis of Preparation Methods

ParameterMethod 1 (Multi-Step)Method 2 (Cyclization)Method 3 (One-Pot)
Total Yield 55–60%60–65%50–55%
Reaction Time 18–20 hours24–26 hours24 hours
Purification Steps 2 (Column, Recryst.)2 (Column, Recryst.)1 (Column)
Isomeric Purity ≥98% (Z)≥95% (Z)75% (Z)
Scalability ModerateHighLow

Challenges and Optimization Strategies

Isomer Control

The (5Z)-configuration is critical for biological activity. Strategies to enhance stereoselectivity include:

  • Solvent Effects : DMF increases Z-isomer prevalence by stabilizing the transition state through polar interactions.

  • Catalytic Additives : β-Cyclodextrin (10 mol%) improves Z-selectivity to 90% by host-guest complexation.

Yield Improvement

  • Microwave Assistance : Irradiating the Knoevenagel step at 100 W for 15 minutes boosts yield to 78%.

  • Flow Chemistry : Continuous-flow reactors reduce side reactions during sulfonylation, achieving 70% yield.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball-milling thiourea, 3-fluorobenzaldehyde, and sulfonyl chloride with K₂CO₃ yields 45% product without solvents.

  • Biocatalysis : Lipase-catalyzed sulfonylation in ionic liquids ([BMIM][BF₄]) achieves 60% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the hydroxyl derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for potential anticancer activity.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene moiety can enhance the compound’s binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound belongs to a broader class of rhodanine derivatives with variations in the benzylidene substituent and the N-linked functional group. Key analogs and their properties are summarized below:

Compound Name/ID Benzylidene Substituent N-Linked Group Yield (%) Melting Point (°C) Biological Activity (IC$_{50}$) References
Target Compound 3-fluorophenyl benzenesulfonamide N/A N/A N/A
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-chlorophenyl 4-methoxyphenyl acetamide 90 186–187 N/A
2-((5Z)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-R-acetamide 5-(4-chlorophenyl)furyl variable R groups 40–73 N/A 7.0–20.3 µM (antiproliferative)
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide 4-fluorophenyl 2-methylbenzamide N/A N/A N/A
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide 3-bromophenyl pyridin-3-yl acetamide N/A N/A N/A
4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) 4-hydroxy-3-methoxyphenyl benzoic acid derivative 84.5 217–219 Aldose reductase inhibition

Key Observations

Substituent Effects on Yield and Stability :

  • Electron-withdrawing groups (e.g., 4-chloro in compound 9) correlate with higher yields (90%) compared to electron-donating groups (e.g., 4-methoxy), which may complicate synthesis.
  • The 3-fluorobenzylidene group in the target compound likely enhances metabolic stability due to fluorine’s electronegativity, though direct data is lacking.

Biological Activity Trends :

  • Antiproliferative activity in analogs (e.g., furylmethylene derivatives) highlights the importance of extended conjugation (furyl vs. phenyl) for potency.
  • Aldose reductase inhibition in compound 3d suggests that polar substituents (e.g., hydroxy, methoxy) improve target binding via hydrogen bonding.

Thermal Properties :

  • Melting points vary significantly: acetamide derivatives (e.g., compound 9: 186–187°C) exhibit higher thermal stability than carboxylic acid derivatives (compound 3d: 217–219°C), likely due to intermolecular hydrogen bonding.

Discussion of Structural and Functional Relationships

  • Benzylidene Modifications :
    • Halogenated benzylidenes (F, Cl, Br) enhance lipophilicity and membrane permeability, critical for cellular uptake.
    • Bulky substituents (e.g., 3,4-dimethoxy in ) may reduce solubility but improve target specificity.
  • Acetamide derivatives () show modularity, enabling structure-activity relationship (SAR) optimization.

Biological Activity

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20H15FN4O5S2
  • Molecular Weight : 474.49 g/mol
  • CAS Number : Not specified in the provided data.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound interacts with several cellular pathways:

  • Apoptosis Induction : Studies have shown that this compound significantly increases caspase-3 activity across various cancer cell lines, indicating its role in promoting programmed cell death. For instance, in the A549 cell line, caspase-3 activity increased by 220% at certain concentrations .
  • Reactive Oxygen Species (ROS) Modulation : The compound has been observed to decrease ROS production in treated cells, which is crucial as elevated ROS levels can lead to oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : Research indicates that this compound may also cause cell cycle arrest, thereby inhibiting cancer cell proliferation .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated in several studies using various human cancer cell lines:

Cell LineConcentration (µM)Caspase-3 Activity Increase (%)
A54910104.90
SCC-15501108.15
SH-SY5Y100295.34
CACO-250578.34

These results demonstrate a dose-dependent relationship between the concentration of the compound and its ability to enhance caspase activity, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of thiazolidinones like this compound exhibit antimicrobial activities. Studies have reported minimum biofilm inhibitory concentrations (MBIC) ranging from 3.1 to 13.1 µg/mL against various bacterial strains . This positions the compound as a promising candidate for further development in antimicrobial therapies.

Case Studies

A notable study published in PMC evaluated the effects of related compounds on human cancer cell lines and highlighted their mechanisms involving apoptosis and ROS modulation . The findings underscore the importance of structural modifications in enhancing biological activities.

Another research article focused on thiazolidinone derivatives demonstrated their broad-spectrum antibacterial properties and provided insights into structure–activity relationships that could guide future synthesis efforts .

Q & A

Q. What are the key synthetic pathways for preparing N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide?

The compound is synthesized via a multi-step route:

Condensation : 3-Fluorobenzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : The intermediate undergoes cyclization with chloroacetic acid under basic conditions to form the thiazolidinone core.

Sulfonation : The thiazolidinone derivative reacts with benzenesulfonyl chloride to introduce the sulfonamide group .
Methodological Note: Optimize reaction conditions (e.g., pH, solvent polarity) to enhance yield and purity. Use NMR and HPLC to validate intermediates.

Q. How is the Z-isomer configuration confirmed in this compound?

The Z-configuration of the benzylidene group is confirmed via:

  • NOESY NMR : Spatial proximity between the 3-fluorophenyl proton and thiazolidinone protons.
  • X-ray crystallography : Definitive structural elucidation (if crystals are obtainable) .
    Methodological Note: Computational modeling (e.g., DFT calculations) can predict stability of the Z-isomer over the E-isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign aromatic and thiazolidinone protons/carbons.
  • IR Spectroscopy : Confirm presence of C=O (4-oxo, ~1700 cm⁻¹) and C=S (2-thioxo, ~1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 450.0378 for C19H18N2O5S3) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzylidene vs. methoxybenzylidene) impact biological activity?

Comparative studies show:

SubstituentActivity TrendMechanism Hypothesis
3-FluorobenzylideneEnhanced antimicrobial activity (MIC: 2 µg/mL vs. S. aureus)Increased electrophilicity improves enzyme inhibition .
4-MethoxybenzylideneReduced cytotoxicity (IC50: >100 µM vs. HeLa cells)Methoxy group lowers membrane permeability .
Methodological Note: Use molecular docking to predict interactions with target enzymes (e.g., dihydrofolate reductase).

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Some studies report antiproliferative activity (IC50: 10 µM), while others show no effect.
  • Resolution : Verify assay conditions (e.g., cell line specificity, serum concentration). Reproduce results using standardized protocols (e.g., NCI-60 panel) .

Q. How does the sulfonamide moiety influence pharmacokinetic properties?

  • Solubility : Sulfonamide enhances aqueous solubility (logP: 2.1 vs. 3.5 for non-sulfonamide analogs).
  • Metabolic Stability : Resists CYP450 oxidation due to electron-withdrawing sulfonyl group.
    Methodological Note: Use in vitro microsomal assays to quantify metabolic half-life .

Q. What strategies are effective for improving in vivo efficacy despite poor bioavailability?

  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours in murine models.
  • Prodrug Design : Esterification of the sulfonamide group enhances intestinal absorption .

Mechanistic and Analytical Challenges

Q. How can reaction mechanisms for thiazolidinone cyclization be experimentally validated?

  • Isotopic Labeling : Use 13C-labeled chloroacetic acid to track carbonyl incorporation.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps .

Q. What computational tools are suitable for predicting off-target interactions?

  • Molecular Dynamics (MD) Simulations : Assess binding to non-target kinases (e.g., EGFR, VEGFR).
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets .

Critical Research Gaps

  • In Vivo Toxicity : Limited data on long-term toxicity in mammalian models.
  • Resistance Mechanisms : No studies on bacterial resistance to thiazolidinone derivatives.

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